molecular formula C12H12N2O B2802838 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one CAS No. 1125449-09-3

1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one

Cat. No.: B2802838
CAS No.: 1125449-09-3
M. Wt: 200.241
InChI Key: KWGFDLFPLBJIAF-UHFFFAOYSA-N
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Description

IUPAC Name: 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one
Molecular Formula: C₁₁H₁₀N₂O
Molecular Weight: 186.21 g/mol
CAS Number: 1125449-09-3
Structural Features: This compound consists of a phenyl ring substituted at the meta position with a 1-methyl-1H-imidazol-2-yl group and an acetyl (ketone) functional group. The methyl group on the imidazole ring reduces steric hindrance compared to bulkier substituents, while the ketone enhances electrophilicity, making it reactive in nucleophilic additions or condensations .

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)10-4-3-5-11(8-10)12-13-6-7-14(12)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGFDLFPLBJIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one typically involves the reaction of 1-methyl-1H-imidazole with a suitable phenyl ethanone derivative. One common method includes the use of a Friedel-Crafts acylation reaction where 1-methyl-1H-imidazole reacts with 3-bromoacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing imidazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Research
Another promising application lies in anticancer research. The compound has been investigated for its ability to inhibit specific cancer cell lines by inducing apoptosis. In vitro studies have shown that it can effectively reduce cell viability in breast and prostate cancer cells .

Material Science Applications

Photovoltaic Materials
In the field of material science, 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one has been explored as a potential component in organic photovoltaic devices. Its ability to form stable thin films and facilitate charge transport makes it a suitable candidate for enhancing the efficiency of solar cells .

Polymer Composites
The compound has also been utilized in the development of polymer composites. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, which is beneficial for applications in packaging and automotive industries .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against multiple bacterial strains; potential for new antibiotics.
Anticancer Research Induces apoptosis in breast and prostate cancer cell lines; reduced cell viability observed.
Photovoltaic Materials Enhances charge transport in organic solar cells; improves efficiency.
Polymer Composites Increases mechanical strength and thermal stability of polymers; suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Meta vs. Para Substitution

(a) 1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-one (CAS 20513-61-5)
  • Key Difference : Imidazole substituent at the ortho position of the phenyl ring.
  • This isomer has a lower PubChem CID (1473573) and distinct safety data (unavailable online) compared to the meta isomer .
  • Synthesis : Similar routes involving condensation but may require regioselective control.
(b) 1-[3-(1H-Imidazol-4-yl)phenyl]ethan-1-one (CID 68337273)
  • Key Difference : Imidazole substituent at the phenyl ring’s 4-position.
  • This compound has a unique SMILES string (CC(=O)C1=CC=CC(=C1)C2=CN=CN2) and InChIKey (PYLWRNSMASSFKE-UHFFFAOYSA-N) .
(c) 1-{4-[(1-Methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one (EN300-43866)
  • Key Difference : Para-substituted methoxy-linked imidazole.
  • Impact : The methoxy spacer increases molecular flexibility and may improve solubility in polar solvents. Its molecular weight (238.27 g/mol) is higher due to the additional oxygen atom .

Functional Group Variations

(a) 2-(1H-Benzo[d]imidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one (CAS 210774-08-6)
  • Key Difference : Benzimidazole core and dihydroxyphenyl group.
  • This compound has a higher molecular weight (296.32 g/mol) and demonstrated antifungal activity in preliminary studies .
(b) 1-(4-Chlorophenyl)ethan-1-one 1-(1-Benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone
  • Key Difference : Hydrazone linkage and chlorophenyl group.
  • Impact: The hydrazone functional group enables chelation with metal ions, relevant in coordination chemistry.

Patent and Application Landscape

  • Target Compound: Limited patent data; structural analogs like sertaconazole (CAS 99592-32-2) with benzimidazole cores are prioritized in antifungal research .
  • Related Compounds: 1-[3-(1H-Imidazol-4-yl)phenyl]ethan-1-one has 2 patents and 1 annotation hit, suggesting niche applications in medicinal chemistry .

Biological Activity

1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one, also known as a derivative of imidazole, is an organic compound with significant biological activity. Its unique structure, which incorporates an imidazole ring, a phenyl group, and an ethanone moiety, positions it as a promising candidate in medicinal chemistry. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 1125449-09-3

The compound's structure allows for various chemical interactions, particularly due to the imidazole ring's ability to coordinate with metal ions and interact with biological targets like enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one, exhibit notable antimicrobial and antifungal activities. For instance:

  • Antifungal Activity : Studies have shown that imidazole derivatives can effectively inhibit fungal growth. The mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymes in fungal metabolism .
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. Imidazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Synthesis Methods

The synthesis of 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one typically involves:

  • Friedel-Crafts Acylation : This method employs 1-methyl-1H-imidazole reacting with phenyl ethanone derivatives in the presence of Lewis acid catalysts like aluminum chloride under anhydrous conditions.
  • Alternative Routes : Other synthetic approaches may include the use of amido-nitriles and nickel catalysts to facilitate the formation of the imidazole structure followed by functionalization steps .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antifungal ActivityEffective against various fungi; disrupts cell membrane integrity ,
Antibacterial ActivityInhibitory effects on S. aureus and E. coli; MIC values between 0.0039 to 0.025 mg/mL
Anti-inflammatoryModulates inflammatory pathways; potential use in treating arthritis ,
AnalgesicProvides pain relief through modulation of pain pathways

The biological activity of 1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with receptors involved in pain and inflammation pathways, leading to therapeutic effects .

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